molecular formula C9H10F3NO2 B15067521 cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B15067521
M. Wt: 221.18 g/mol
InChI Key: ISBFCMOGUHRWRM-OLQVQODUSA-N
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Description

cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is a complex organic compound with a unique structure that includes a trifluoroacetyl group and a hexahydrocyclopenta[c]pyrrolone ring system

Preparation Methods

The synthesis of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trifluoroacetic anhydride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can be compared with similar compounds such as:

    Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: This compound lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.

    cis-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl-propoxybenzamide: This compound includes a benzamide group, leading to distinct applications and mechanisms of action.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

(3aS,6aR)-2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2/t5-,6+

InChI Key

ISBFCMOGUHRWRM-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CC1=O)C(=O)C(F)(F)F

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)C(F)(F)F

Origin of Product

United States

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